molecular formula C8H8ClNO4S B2588335 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride CAS No. 81592-99-6

5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2588335
CAS No.: 81592-99-6
M. Wt: 249.67
InChI Key: WUNHEQGURAQUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carbamoyl-2-methoxybenzenesulfonyl chloride is a chemical compound used for research purposes . It is not intended for human use .


Molecular Structure Analysis

The molecular formula of 5-Carbamoyl-2-methoxybenzenesulfonyl chloride is C8H8ClNO4S . The molecular weight is 249.67 . The InChI key is WUNHEQGURAQUQZ-UHFFFAOYSA-N . More detailed structural analysis like NMR, HPLC, LC-MS, UPLC can be found in the product documentation .


Physical and Chemical Properties Analysis

5-Carbamoyl-2-methoxybenzenesulfonyl chloride is a white to yellow solid .

Scientific Research Applications

Chemical Synthesis and Derivatives
The compound has been employed in the synthesis of N-alkyl(aryl)-carbamoyl-5-hydroxy-3,3,5-trimethylisoxazolidines, indicating its reactivity and versatility in creating structurally diverse molecules. These derivatives have shown potential for further chemical transformations, which highlights the compound's role in facilitating complex synthesis pathways (Rukasov et al., 1979).

Spectroscopic and Theoretical Studies
Significant insights have been gained from the vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a related compound, underscoring the importance of such derivatives in understanding molecular structure and dynamics. These studies contribute to the broader knowledge of sulfonyl chlorides' chemical significance and their biological activity, demonstrating the value of these compounds in both fundamental and applied research (Nagarajan & Krishnakumar, 2018).

Properties

IUPAC Name

5-carbamoyl-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNHEQGURAQUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1733 g of chlorosulfonic acid was added in small portions 150 g of 4-methoxybenzamide under ice-cooling with stirring during 15 minutes, and the mixture was stirred at room temperature for 14 hours. After being stirred at 50° C. for additional 1.5 hours, the reaction mixture was dropped into 7 kg of ice. The precipitate was collected by filtration, washed with water and hexane to give 230 g of 5-carbamoyl-2-methoxybenzenesulfonyl chloride.
Quantity
1733 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
7 kg
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.